Cas no 1806016-95-4 (Methyl 3,6-difluoro-4-(difluoromethyl)pyridine-2-carboxylate)

Methyl 3,6-difluoro-4-(difluoromethyl)pyridine-2-carboxylate is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its structure, featuring multiple fluorine substituents, enhances metabolic stability and bioavailability, making it a valuable intermediate in the development of bioactive compounds. The difluoromethyl group at the 4-position contributes to improved lipophilicity and electronic effects, while the ester functionality at the 2-position allows for further derivatization. This compound exhibits high purity and consistent performance, ensuring reliability in complex synthetic pathways. Its compatibility with cross-coupling and nucleophilic substitution reactions further underscores its versatility in fine chemical applications.
Methyl 3,6-difluoro-4-(difluoromethyl)pyridine-2-carboxylate structure
1806016-95-4 structure
商品名:Methyl 3,6-difluoro-4-(difluoromethyl)pyridine-2-carboxylate
CAS番号:1806016-95-4
MF:C8H5F4NO2
メガワット:223.1244161129
CID:4851128

Methyl 3,6-difluoro-4-(difluoromethyl)pyridine-2-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 3,6-difluoro-4-(difluoromethyl)pyridine-2-carboxylate
    • インチ: 1S/C8H5F4NO2/c1-15-8(14)6-5(10)3(7(11)12)2-4(9)13-6/h2,7H,1H3
    • InChIKey: OMPIMWDLAFRUCL-UHFFFAOYSA-N
    • ほほえんだ: FC1C(C(=O)OC)=NC(=CC=1C(F)F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 239
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 39.2

Methyl 3,6-difluoro-4-(difluoromethyl)pyridine-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029072409-250mg
Methyl 3,6-difluoro-4-(difluoromethyl)pyridine-2-carboxylate
1806016-95-4 97%
250mg
$484.80 2022-04-01
Alichem
A029072409-1g
Methyl 3,6-difluoro-4-(difluoromethyl)pyridine-2-carboxylate
1806016-95-4 97%
1g
$1,519.80 2022-04-01
Alichem
A029072409-500mg
Methyl 3,6-difluoro-4-(difluoromethyl)pyridine-2-carboxylate
1806016-95-4 97%
500mg
$823.15 2022-04-01

Methyl 3,6-difluoro-4-(difluoromethyl)pyridine-2-carboxylate 関連文献

Methyl 3,6-difluoro-4-(difluoromethyl)pyridine-2-carboxylateに関する追加情報

Methyl 3,6-difluoro-4-(difluoromethyl)pyridine-2-carboxylate (CAS No. 1806016-95-4): A Key Intermediate in Modern Pharmaceutical Synthesis

Methyl 3,6-difluoro-4-(difluoromethyl)pyridine-2-carboxylate, identified by its CAS number 1806016-95-4, represents a significant compound in the realm of pharmaceutical chemistry. This pyridine derivative features a unique structural framework that has garnered considerable attention due to its versatile applications in drug development and synthetic chemistry. The presence of multiple fluorine atoms and a difluoromethyl group imparts distinct electronic and steric properties, making it a valuable building block for constructing complex molecular architectures.

The compound's significance is underscored by its role as an intermediate in the synthesis of various pharmacologically active agents. Its pyridine core, flanked by fluorinated substituents, facilitates the introduction of additional functional groups through a series of well-established chemical transformations. These transformations include nucleophilic substitutions, metal-catalyzed cross-coupling reactions, and palladium-mediated coupling processes, which are integral to modern drug discovery methodologies.

In recent years, the demand for fluorinated pyridines has surged due to their demonstrated efficacy in enhancing the bioavailability and metabolic stability of pharmaceutical compounds. The electron-withdrawing nature of fluorine atoms can modulate the reactivity of adjacent functional groups, thereby influencing the overall pharmacokinetic profile of drug candidates. This has led to extensive research into optimizing synthetic routes for accessing such fluorinated heterocycles.

One notable application of Methyl 3,6-difluoro-4-(difluoromethyl)pyridine-2-carboxylate is in the development of kinase inhibitors, a class of drugs that target aberrant signaling pathways in cancer and inflammatory diseases. The compound's structural features allow for the facile introduction of additional moieties that can selectively interact with specific kinase domains. Recent studies have highlighted its utility in generating lead compounds that exhibit potent inhibitory activity against tyrosine kinases, which are critical targets in oncology research.

The synthesis of Methyl 3,6-difluoro-4-(difluoromethyl)pyridine-2-carboxylate involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic techniques, such as flow chemistry and microwave-assisted synthesis, have been employed to improve yield and scalability. These methods not only enhance efficiency but also minimize waste generation, aligning with the principles of green chemistry. The compound's stability under various reaction conditions further underscores its suitability as a robust intermediate in industrial-scale pharmaceutical manufacturing.

The incorporation of fluorinated pyridines into drug candidates has been linked to improved pharmacological properties, including enhanced binding affinity and reduced susceptibility to metabolic degradation. For instance, studies have demonstrated that compounds containing the 3,6-difluoro motif exhibit prolonged half-lives in vivo due to their resistance to enzymatic hydrolysis. This attribute is particularly valuable for drugs that require extended therapeutic action.

The role of Methyl 3,6-difluoro-4-(difluoromethyl)pyridine-2-carboxylate extends beyond kinase inhibitors; it has also been explored in the development of antiviral and antibacterial agents. The electron-deficient nature of the pyridine ring and the presence of fluorinated substituents create a conducive environment for interacting with biological targets such as viral proteases and bacterial enzymes. Researchers have leveraged these interactions to design novel therapeutic strategies against emerging pathogens.

The growing interest in fluorinated heterocycles has spurred innovation in synthetic methodologies tailored to their preparation. Catalytic processes that employ transition metals have been particularly effective in constructing complex fluorinated pyridines with high regioselectivity. These advancements have not only streamlined access to Methyl 3,6-difluoro-4-(difluoromethyl)pyridine-2-carboxylate but also paved the way for exploring other structurally related compounds with potential therapeutic applications.

In conclusion, Methyl 3,6-difluoro-4-(difluoromethyl)pyridine-2-carboxylate (CAS No. 1806016-95-4) stands as a cornerstone intermediate in contemporary pharmaceutical synthesis. Its unique structural attributes and broad applicability make it indispensable in the quest for novel therapeutic agents targeting diverse diseases. As research continues to uncover new synthetic pathways and pharmacological applications, this compound is poised to remain at the forefront of medicinal chemistry innovation.

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.